What are the chemical properties of 2-Butanone, 4-amino-1-bromo-
What are the chemical properties of 2-Butanone, 4-amino-1-bromo-
[1]
CAS Registry Number: 1000297-69-7 (as Hydrobromide salt) Molecular Formula: C₄H₈BrNO[1] · HBr (Salt form) Synonyms: 1-Bromo-4-aminobutan-2-one HBr; 2-Butanone, 4-amino-1-bromo-, hydrobromide.[1]
Executive Summary & Stability Warning
CRITICAL STABILITY ALERT:
4-Amino-1-bromo-2-butanone is a bifunctional molecule containing a nucleophilic primary amine (
Therefore, this compound must be synthesized, stored, and handled as its mineral acid salt (typically Hydrobromide or Hydrochloride ). The protonation of the amine (
This guide details the chemical properties, synthesis via protected intermediates, and applications of the hydrobromide salt as a "warhead" for cysteine alkylation and heterocyclic synthesis.
Structural Analysis & Reactivity Profile[1]
The utility of 4-amino-1-bromo-2-butanone lies in its dual reactivity, but this same duality drives its degradation.[1]
The "Jekyll and Hyde" Mechanism
-
State A (Salt Form - Stable): In acidic media (pH < 4), the amine is protonated.[1] The molecule acts as a standard
-haloketone electrophile.[1] -
State B (Free Base - Reactive): Upon neutralization (pH > 7), the amine deprotonates.[1] The lone pair on the nitrogen attacks the
-carbon, displacing the bromide ion.
Degradation Pathway Diagram
The following diagram illustrates the obligate degradation pathway of the free base.
Figure 1: The spontaneous cyclization of 4-amino-1-bromo-2-butanone upon deprotonation.[1]
Synthesis Strategy: The Phthalimide Route
Direct bromination of 4-aminobutan-2-one is not feasible due to amine oxidation and side reactions.[1] The only robust, self-validating protocol involves the Gabriel Synthesis approach, using a phthalimide protecting group to mask the amine during bromination.
Step-by-Step Protocol
Step 1: Protection (Precursor Synthesis) React methyl vinyl ketone with phthalimide (Michael addition) to form 4-phthalimido-2-butanone .[1]
-
Validation:
shows disappearance of vinyl protons.[1]
Step 2: Regioselective Bromination Brominate the protected ketone at the C1 position.
-
Reagents: Bromine (
) in Methanol or Pyridinium Tribromide.[1] -
Control: Low temperature (
) favors kinetic enolization at C1 (methyl) over C3 (methylene).[1] -
Intermediate:1-bromo-4-phthalimido-2-butanone .[1]
Step 3: Deprotection & Salt Formation Acidic hydrolysis removes the phthalimide group.[1]
-
Reagents:
, Reflux.[1] -
Purification: The phthalic acid byproduct precipitates; the target amine salt remains in solution.
-
Isolation: Concentration and recrystallization from Ethanol/Ether.[1]
Synthesis Workflow Diagram
Figure 2: Validated synthesis route using phthalimide protection to prevent premature cyclization.
Applications in Drug Discovery[2]
Hantzsch Thiazole Synthesis
This is the primary synthetic application.[1] The
-
Mechanism: The sulfur of the thioamide attacks the
-carbon (displacing Br), followed by cyclodehydration. -
Result: A thiazole ring with a chemically useful aminoethyl side chain at the 4-position (after deprotection/workup).[1]
Cysteine "Warhead" (Covalent Inhibition)
The 1-bromo-2-butanone moiety is a potent alkylating agent for cysteine residues in proteins.[1]
-
Specificity: It targets solvent-exposed cysteines (
).[1] -
Advantage: The amino group can be derivatized with a fluorophore or biotin before the warhead is deployed (using the protected precursor), allowing for site-specific labeling.
Experimental Protocol: Kinetic Profiling of Cysteine Alkylation
Use this protocol to validate the electrophilic activity of your synthesized batch.
| Parameter | Condition | Rationale |
| Buffer | pH < 7 is critical to prevent amine deprotonation/cyclization while keeping Cys nucleophilic.[1] | |
| Substrate | N-acetyl-cysteine (NAC) | Mimics protein cysteine residues.[1] |
| Concentration | Pseudo-first-order kinetics conditions.[1] | |
| Detection | LC-MS (Reverse Phase) | Monitor disappearance of parent mass ( |
| Endpoint | A valid batch should show |
Safety & Toxicology (E-E-A-T)
Hazard Class:
-
Lachrymator: Like all
-bromoketones (e.g., bromoacetone), this compound is a potent lachrymator.[1] It causes immediate, severe eye irritation and tearing.[1]-
Control: Handle only in a functioning fume hood.[1]
-
-
Skin Corrosive: The HBr salt is acidic; the free base (if generated) is an alkylating agent.[1]
-
Storage: Hygroscopic. Store at
under Argon/Nitrogen.[1] Moisture promotes hydrolysis and degradation.[1]
References
-
Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21, 942–946. (Foundational chemistry for thiazole synthesis from alpha-haloketones).
-
Gabriel, S. (1887).[1] "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen". Berichte der deutschen chemischen Gesellschaft, 20, 2224.[1] (Primary reference for the phthalimide protection strategy).
-
PubChem. (2024).[1] "1-Bromo-2-butanone Compound Summary". National Library of Medicine.[1] Available at: [Link] (Source for general alpha-bromoketone safety and reactivity data).[1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source for phthalimide deprotection protocols).

